molecular formula C6H7F3O B2785504 1-(Trifluoromethyl)cyclobutanecarbaldehyde CAS No. 371917-31-6

1-(Trifluoromethyl)cyclobutanecarbaldehyde

Cat. No. B2785504
CAS RN: 371917-31-6
M. Wt: 152.116
InChI Key: WHFVDLFITXHHHR-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclobutanecarbaldehyde is a chemical compound used as a pharmaceutical intermediate . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds. There are 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, and 1 aldehyde . The molecular weight of this compound is 152.12 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 152.12 . The compound is stable under normal conditions .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed .

Future Directions

Given the importance of cyclobutane-containing compounds in the synthesis of complex natural products, future research will likely continue to explore new strategies for constructing cyclobutane rings . Additionally, as a pharmaceutical intermediate, 1-(Trifluoromethyl)cyclobutanecarbaldehyde may play a role in the development of new drugs .

properties

IUPAC Name

1-(trifluoromethyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)5(4-10)2-1-3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFVDLFITXHHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

371917-31-6
Record name 1-(trifluoromethyl)cyclobutane-1-carbaldehyde
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